Methylbetain

描述

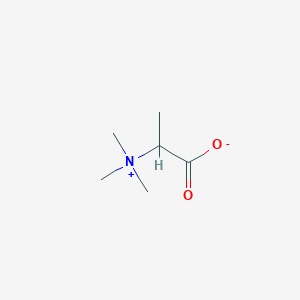

Methylbetain (hypothetical structure based on nomenclature) is a quaternary ammonium compound classified under organic nitrogen compounds. These compounds play critical roles in biological systems, including osmoregulation, methyl group donation, and enzyme stabilization .

Given the absence of direct references to this compound in the provided evidence, this analysis will focus on structurally similar betaines, such as Alanine betaine (Propiobetaine) from , to infer comparative properties.

属性

分子式 |

C6H13NO2 |

|---|---|

分子量 |

131.17 g/mol |

IUPAC 名称 |

2-(trimethylazaniumyl)propanoate |

InChI |

InChI=1S/C6H13NO2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3 |

InChI 键 |

CJKONRHMUGBAQI-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])[N+](C)(C)C |

规范 SMILES |

CC(C(=O)[O-])[N+](C)(C)C |

产品来源 |

United States |

相似化合物的比较

Alanine Betaine (Propiobetaine)

Structure and Classification :

- Alanine betaine (CAS 6458-06-6) is a three-carbon betaine derivative with the formula $ C6H{13}NO_2 $. It is classified as a tetraalkylammonium salt under organic nitrogen compounds .

Physicochemical Properties :

- PubChem ID : 441440

- Solubility : Higher solubility in polar solvents compared to aromatic betaines (e.g., phenylbetaine) due to its zwitterionic nature.

- Biological Role : Acts as an osmolyte in extremophiles, stabilizing proteins under stress conditions .

Hypothetical Comparison with Methylbetain

Assuming this compound is a structural analog with a shorter carbon chain (e.g., trimethylglycine or glycine betaine), key differences would include:

- Chain Length : this compound (two carbons) vs. Alanine betaine (three carbons). Shorter chains may reduce steric hindrance in enzymatic reactions.

- Methylation Pattern : Both compounds feature trimethylammonium groups, but backbone variations influence metabolic pathways. For example, glycine betaine donates methyl groups in the methionine cycle, while alanine betaine may participate in propionate metabolism .

Comparative Table of Betaines

| Property | Alanine Betaine (Propiobetaine) | Glycine Betaine (Hypothetical this compound) |

|---|---|---|

| CAS Number | 6458-06-6 | 107-43-7 |

| Formula | $ C6H{13}NO_2 $ | $ C5H{11}NO_2 $ |

| Carbon Backbone | 3 carbons | 2 carbons |

| PubChem ID | 441440 | 247 |

| Biological Role | Osmolyte, enzyme stabilizer | Methyl donor, osmoprotectant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。